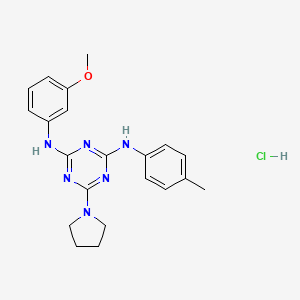

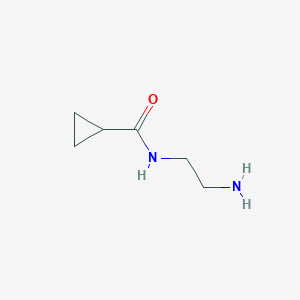

![molecular formula C21H17ClN4O4S B2496534 2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide CAS No. 866137-85-1](/img/structure/B2496534.png)

2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

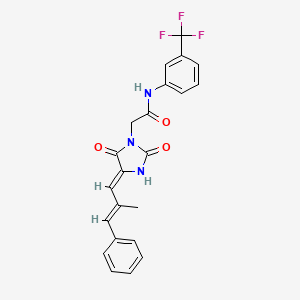

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from base heterocyclic scaffolds. For instance, a synthesis process for related N-acylhydrazones with imidazo[1,2-a]pyridine scaffold involves a sequence of reactions culminating in a condensation step to produce a variety of derivatives (Evrard et al., 2022). These processes typically require precise control over reaction conditions to achieve the desired product selectively.

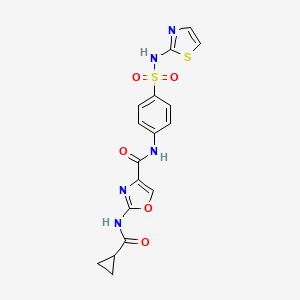

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been extensively studied, showing variations in ring conformations and substituent effects. Studies such as X-ray crystallography reveal detailed geometric parameters, including bond lengths and angles, which are crucial for understanding the compound's reactivity and interactions (Dhanalakshmi et al., 2018).

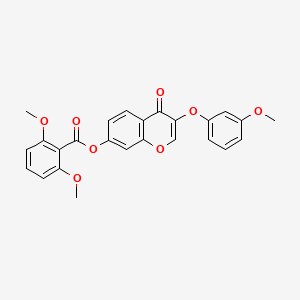

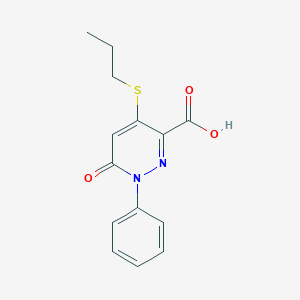

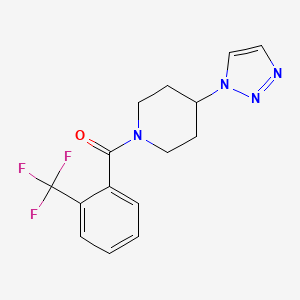

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines participate in various chemical reactions, contributing to their versatility in medicinal chemistry and materials science. Their reactions can lead to the formation of novel heterocyclic compounds, demonstrating significant pharmacological potential. The functional groups present in these molecules, such as the methoxyphenyl and chlorosulfonyl groups, play a pivotal role in their chemical behavior and the formation of targeted chemical bonds (Zohdi et al., 1997).

Applications De Recherche Scientifique

Crystal Structure and Chemical Properties

Research on imidazo[1,2-a]pyridine derivatives, including compounds structurally related to 2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide, has primarily focused on their crystal structure and chemical properties. Studies have provided insights into the molecular configurations, showcasing how substituents on the imidazo[1,2-a]pyridine ring influence the overall molecular geometry and potential chemical reactivity. For instance, the crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives revealed the angles and planarity associated with the core structure, highlighting the significance of molecular geometry in determining the compounds' physical and chemical properties (Dhanalakshmi et al., 2018).

Synthesis and Reactivity

The synthetic routes and reactivity of imidazo[1,2-a]pyridine derivatives have been explored, demonstrating the versatility of these compounds in organic synthesis. Research on the synthesis of imidazo[1,2-a]pyridines and their rearrangements has revealed methods to generate diverse molecular structures, which could be foundational for developing new materials or pharmaceuticals. These studies underscore the compound's role as a precursor in organic synthesis, providing pathways to create various derivatives with potential applications in different fields (Azimi & Majidi, 2014).

Orientations Futures

Mécanisme D'action

Target of Action

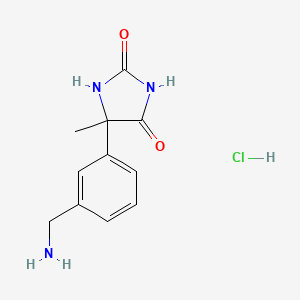

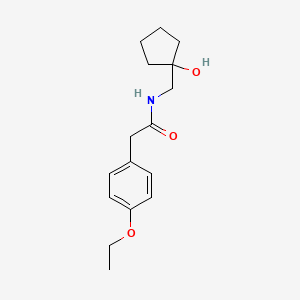

Similar compounds, such as imidazo[1,2-a]pyridines, have been reported to interact with various targets including cyclin-dependent kinases (cdks), calcium channels, and gaba a receptors .

Mode of Action

Based on the structural similarity to imidazo[1,2-a]pyridines, it can be hypothesized that the compound may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Imidazo[1,2-a]pyridines, which are structurally similar, have been reported to affect various biochemical pathways, including those involved in cell cycle regulation, neurotransmission, and calcium signaling .

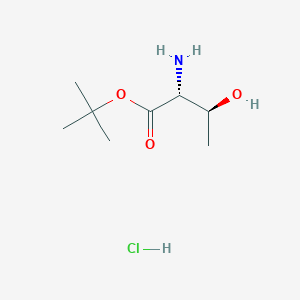

Pharmacokinetics

Similar compounds have been reported to have good bioavailability and are rapidly metabolized .

Result of Action

Similar compounds have been reported to induce apoptosis and inhibit cell growth .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

Propriétés

IUPAC Name |

N'-(2-chlorophenyl)sulfonyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O4S/c1-30-16-9-6-14(7-10-16)18-13-26-12-15(8-11-20(26)23-18)21(27)24-25-31(28,29)19-5-3-2-4-17(19)22/h2-13,25H,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRNKKLIFQKWSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)NNS(=O)(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(2-Benzoylbenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2496451.png)

![1-[2-({[(2-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2496460.png)

![1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2496461.png)

![2H-Benzotriazol-5-yl-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496464.png)